8-Bromo-1,7-naphthyridin-6-amine
Overview
Description
8-Bromo-1,7-naphthyridin-6-amine is a chemical compound with the CAS Number: 5912-35-6 and a molecular formula of C8H6BrN3 . It is also known as 6-Amino-8-bromo-1,7-naphthyridine .
Molecular Structure Analysis
The molecular structure of 8-Bromo-1,7-naphthyridin-6-amine is represented by the linear formula C8H6BrN3 . The molecular weight of this compound is 224.06 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
8-Bromo-1,7-naphthyridin-6-amine: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are crucial in medicinal chemistry due to their biological activities. The bromine atom in the compound acts as a reactive site for further functionalization, allowing for the creation of a diverse array of naphthyridine derivatives .
Anticancer Research
This compound has shown promise in anticancer research. Its structural framework is conducive to modifications that can enhance its interaction with cancer cell targets. Researchers have been exploring its use in the design of novel chemotherapy agents, particularly due to its ability to interfere with cellular signaling pathways .
Anti-HIV Activity
The naphthyridine core of 8-Bromo-1,7-naphthyridin-6-amine is structurally similar to compounds known for their anti-HIV properties. This similarity suggests potential applications in the development of new anti-HIV medications, which could be more effective or have fewer side effects than current treatments .
Antimicrobial Applications
Due to its structural characteristics, 8-Bromo-1,7-naphthyridin-6-amine can be used to synthesize compounds with antimicrobial properties. These synthesized compounds could lead to new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of 8-Bromo-1,7-naphthyridin-6-amine may possess analgesic and anti-inflammatory properties. This opens up possibilities for the development of new pain relief medications that could potentially be more targeted and have fewer side effects .
Photophysical Applications
The naphthyridine ring system, including compounds like 8-Bromo-1,7-naphthyridin-6-amine , has been studied for its photophysical properties. These properties are useful in the development of optical materials, sensors, and organic light-emitting diodes (OLEDs), contributing to advancements in electronic and photonic technologies .
Safety and Hazards
Mechanism of Action
Target of Action
8-Bromo-1,7-naphthyridin-6-amine is a derivative of 1,6-naphthyridines, which are known to be pharmacologically active . These compounds have a wide range of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Pharmacokinetics
It is known that the compound has a molecular weight of 22406 , which may influence its bioavailability
Action Environment
It is known that the compound has a warning signal word and several hazard statements, indicating that it may pose certain risks under specific conditions
properties
IUPAC Name |
8-bromo-1,7-naphthyridin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443761 | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5912-35-6 | |
Record name | 8-Bromo-1,7-naphthyridin-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-bromo-1,7-naphthyridin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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